methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol can yield methyl 1H-1,2,4-triazole-3-carboxylate, which can then be further modified to introduce the formyl and methyl groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Detailed industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution on the triazole ring.
Major Products Formed
Oxidation: Methyl 5-carboxy-1-methyl-1H-1,2,3-triazole-4-carboxylate.
Reduction: Methyl 5-hydroxymethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Lacks the formyl and methyl groups, making it less versatile in certain reactions.
1,2,3-Triazole: A simpler triazole compound without the carboxylate and formyl functionalities.
5-Amino-1,2,4-triazole-3-carboxylic acid: A precursor in the synthesis of methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate.
Uniqueness
This compound is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both formyl and carboxylate groups provides additional sites for chemical reactions, enhancing its utility in synthetic chemistry and material science.
Properties
CAS No. |
2248351-28-0 |
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Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
methyl 5-formyl-1-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C6H7N3O3/c1-9-4(3-10)5(7-8-9)6(11)12-2/h3H,1-2H3 |
InChI Key |
KCDJUZFUSFPGJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)OC)C=O |
Purity |
95 |
Origin of Product |
United States |
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